molecular formula C7H14ClNO B2931913 7-Oxa-1-azaspiro[3.5]nonane hcl CAS No. 1955524-23-8

7-Oxa-1-azaspiro[3.5]nonane hcl

Cat. No. B2931913
CAS RN: 1955524-23-8
M. Wt: 163.65
InChI Key: IVVVSFNWAGZBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxa-1-azaspiro[3.5]nonane hydrochloride is a chemical compound with the CAS Number: 1955524-23-8 . It has a molecular weight of 163.65 . The IUPAC name for this compound is 7-oxa-1-azaspiro[3.5]nonane hydrochloride .


Molecular Structure Analysis

The InChI code for 7-Oxa-1-azaspiro[3.5]nonane hydrochloride is 1S/C7H13NO.ClH/c1-4-8-7(1)2-5-9-6-3-7;/h8H,1-6H2;1H . The InChI key is IVVVSFNWAGZBFA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Oxa-1-azaspiro[3.5]nonane hydrochloride is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Spirocyclic compounds, including those related to "7-Oxa-1-azaspiro[3.5]nonane hcl," are challenging targets for chemical synthesis due to their novel skeletons and significant biological activities. These compounds, such as 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, are cores of natural or synthetic products with potential applications across a range of biological activities. Different strategies have been developed for synthesizing these spiroaminals, highlighting their importance in organic chemistry and drug discovery processes (Sinibaldi & Canet, 2008).

Application in Drug Discovery

Novel thia/oxa-azaspiro[3.4]octanes have been synthesized, showcasing a robust and economical approach. These spirocycles are designed as multifunctional, structurally diverse modules for drug discovery, indicating their versatility and potential in creating new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Biological Activity and Inhibitor Development

Research on spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) identified two novel series with significant potency. The spirocyclic cores, including 7-azaspiro[3.5]nonane, were highlighted for their superior FAAH inhibitory activity, marking them as promising leads for medicinal chemistry optimization aimed at treating conditions such as pain and inflammation (Meyers et al., 2011).

Novel Synthetic Routes and Mechanisms

Innovative synthetic approaches have enabled the construction of spirocyclic compounds with complex structural features. For instance, the synthesis of spirocyclic oxetane-fused benzimidazoles through oxidative cyclizations showcases the diverse synthetic utility of these compounds in creating biologically relevant molecules (Gurry, McArdle, & Aldabbagh, 2015).

Safety and Hazards

The safety information for 7-Oxa-1-azaspiro[3.5]nonane hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-oxa-1-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-4-8-7(1)2-5-9-6-3-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVVSFNWAGZBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-1-azaspiro[3.5]nonane hcl

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